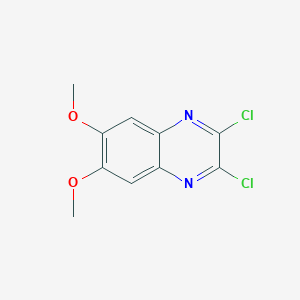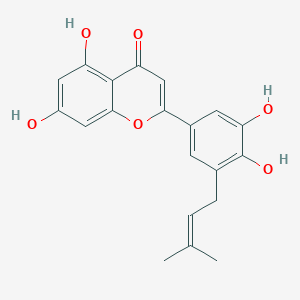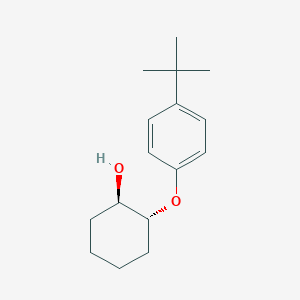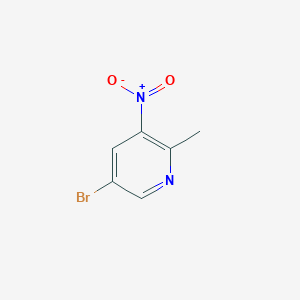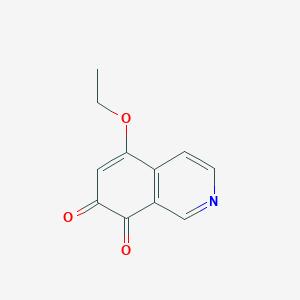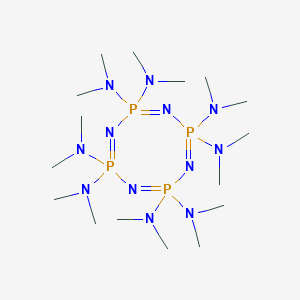
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-, also known as P4N4(PDMA)8, is a complex chemical compound that has gained significant attention in the field of chemistry due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can coordinate with other molecules and facilitate chemical reactions. The eight dimethylamino groups in 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 provide a large number of coordination sites, which can enhance its catalytic activity.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8. However, it has been shown to be relatively non-toxic in laboratory experiments, indicating its potential use in biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 is its ease of synthesis and relatively low cost compared to other catalysts. It also exhibits high stability and can be stored for long periods without degradation. However, its limited solubility in common organic solvents can pose challenges in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8. One potential application is in the field of energy storage, where it can be used as a catalyst for the synthesis of new materials for batteries and supercapacitors. Additionally, 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 may have applications in the field of medicine, where it can be used as a catalyst for the synthesis of new drugs. Further research is needed to fully understand the potential applications of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 and to optimize its properties for specific applications.
Conclusion:
In conclusion, 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 is a complex chemical compound with unique properties and potential applications in various fields of chemistry. Its ease of synthesis, stability, and catalytic activity make it a promising candidate for future research and development. Further studies are needed to fully understand its mechanism of action and potential applications in different fields.
Métodos De Síntesis
The synthesis of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 involves the reaction of tetraphosphorus decasulfide (P4S10) with 8 equivalents of N,N-dimethylamine in the presence of triethylamine. This reaction results in the formation of 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 as a white crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 has been extensively studied for its potential applications in various fields of chemistry. It has been used as a precursor for the synthesis of other phosphorus-containing compounds. 1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)-(PDMA)8 has also shown promise as a catalyst in organic reactions, such as the reduction of nitroarenes and the oxidation of alcohols.
Propiedades
Número CAS |
1678-56-4 |
|---|---|
Nombre del producto |
1,3,5,7,2,4,6,8-Tetrazatetraphosphocine, 2,2,4,4,6,6,8,8-octakis(dimethylamino)- |
Fórmula molecular |
C16H48N12P4 |
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
2-N,2-N,2-N',2-N',4-N,4-N,4-N',4-N',6-N,6-N,6-N',6-N',8-N,8-N,8-N',8-N'-hexadecamethyl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,2,4,4,6,6,8,8-octamine |
InChI |
InChI=1S/C16H48N12P4/c1-21(2)29(22(3)4)17-30(23(5)6,24(7)8)19-32(27(13)14,28(15)16)20-31(18-29,25(9)10)26(11)12/h1-16H3 |
Clave InChI |
XOVVJOHABVJIHP-UHFFFAOYSA-N |
SMILES |
CN(C)P1(=NP(=NP(=NP(=N1)(N(C)C)N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C)N(C)C |
SMILES canónico |
CN(C)P1(=NP(=NP(=NP(=N1)(N(C)C)N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C)N(C)C |
Otros números CAS |
1678-56-4 |
Sinónimos |
2,2,4,4,6,6,8,8-Octakis(dimethylamino)-1,3,5,7-tetraaza-2,4,6,8-tetraphospha(V)cyclooctane-1,3,5,7-tetrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



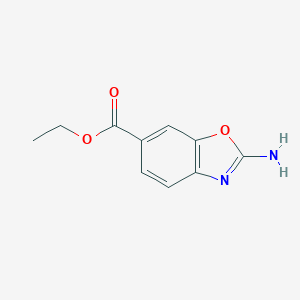
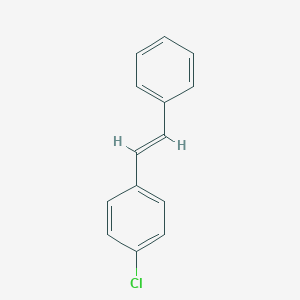
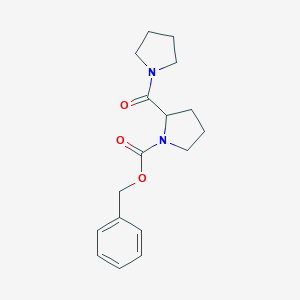
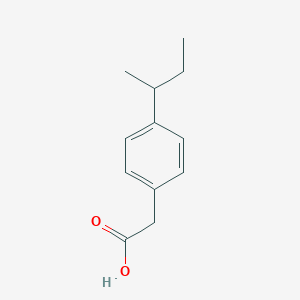
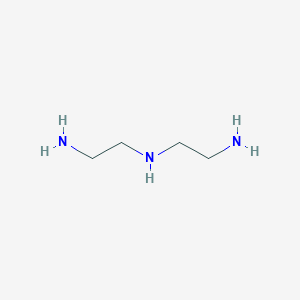
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)
![1-Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-5-yl-ethanone](/img/structure/B155803.png)
